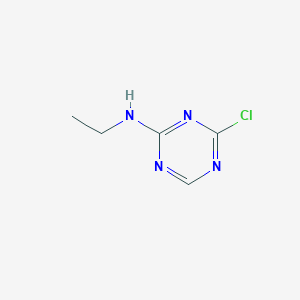

4-Chloro-N-ethyl-1,3,5-triazin-2-amine

Descripción

Structure

3D Structure

Propiedades

Número CAS |

82623-63-0 |

|---|---|

Fórmula molecular |

C5H7ClN4 |

Peso molecular |

158.59 g/mol |

Nombre IUPAC |

4-chloro-N-ethyl-1,3,5-triazin-2-amine |

InChI |

InChI=1S/C5H7ClN4/c1-2-7-5-9-3-8-4(6)10-5/h3H,2H2,1H3,(H,7,8,9,10) |

Clave InChI |

WXABHENYUZQHTI-UHFFFAOYSA-N |

SMILES canónico |

CCNC1=NC(=NC=N1)Cl |

Origen del producto |

United States |

Elucidation of Reaction Mechanisms and Chemoselectivity in 1,3,5 Triazine Synthesis

Detailed Mechanistic Pathways of Nucleophilic Aromatic Substitution on Triazine Rings (SNAr)

The substitution of chlorine atoms on a 1,3,5-triazine (B166579) ring by nucleophiles like amines proceeds predominantly through a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. dalalinstitute.com This pathway is facilitated by the electron-deficient nature of the triazine ring, which is caused by the presence of three electronegative nitrogen atoms. These nitrogen atoms activate the ring's carbon atoms toward nucleophilic attack. researchgate.net

The generally accepted mechanism is a two-step addition-elimination process:

Nucleophilic Addition : The reaction initiates with the attack of a nucleophile (e.g., an amine) on one of the carbon atoms bearing a chlorine atom. This leads to the formation of a tetrahedral, negatively charged intermediate known as a Meisenheimer complex or an anionic σ-adduct. dalalinstitute.comresearchgate.net The negative charge in this intermediate is resonance-stabilized by delocalization onto the electron-withdrawing nitrogen atoms of the triazine ring. researchgate.net

Elimination of the Leaving Group : In the second step, the aromaticity of the ring is restored by the expulsion of the leaving group, which in this context is a chloride ion. dalalinstitute.com

While the stepwise pathway involving a Meisenheimer intermediate is most common, some studies on related aza-aromatic heterocycles have also proposed concerted SNAr mechanisms, where the bond formation with the nucleophile and the bond cleavage with the leaving group occur simultaneously. nih.govacs.org However, for typical amine substitutions on cyanuric chloride, the stepwise mechanism is the prevailing model. The gas-phase reactions of 1,3,5-triazine with various anions have confirmed the formation of stable anionic σ-adducts, lending strong support to this mechanistic framework. researchgate.net

Factors Governing Stepwise Chlorination and Amine Substitution

The sequential and selective substitution of the three chlorine atoms in cyanuric chloride is a hallmark of triazine chemistry. This selectivity is primarily governed by the electronic effect of the substituents. nih.gov Cyanuric chloride is highly reactive due to the cumulative electron-withdrawing effect of the three chlorine atoms. nih.gov

When the first chlorine is replaced by an amine group (an N-nucleophile), the electron-donating nature of the amino group deactivates the triazine ring toward subsequent nucleophilic attack. nih.govresearchgate.net Consequently, the reactivity of the substituted triazine decreases with each successive substitution:

Reactivity Order: 2,4,6-trichloro-1,3,5-triazine > 2-amino-4,6-dichloro-1,3,5-triazine > 2,4-diamino-6-chloro-1,3,5-triazine

This graduated reactivity allows for the controlled, stepwise synthesis of mono-, di-, and tri-substituted triazines by carefully managing reaction conditions, most notably temperature. researchgate.netarkat-usa.org Other factors that influence the reaction include the nucleophilicity and steric bulk of the incoming amine, as well as the nature of the solvent. chim.it

Reaction Kinetics and Thermodynamic Considerations in Triazine Functionalization

The functionalization of triazine rings via the SNAr mechanism generally follows second-order kinetics, with the rate being dependent on the concentration of both the triazine substrate and the nucleophile. dalalinstitute.com The reaction's progression is thermodynamically driven by the formation of a stable aromatic product. The stability of the intermediate Meisenheimer complex is a crucial factor in the reaction pathway. The highly electrophilic carbon centers and the ability of the ring nitrogens to delocalize the negative charge make the formation of this intermediate energetically accessible. researchgate.net

Kinetic studies on the related 1,2,3-triazine (B1214393) isomer reacting with benzamidines have quantitatively demonstrated the inverse electron-demand nature of the reaction. nih.gov A Hammett plot for this reaction yielded a large positive ρ value (+7.9) for substitution on the triazine ring, indicating that electron-withdrawing groups on the triazine significantly accelerate the reaction by stabilizing the buildup of negative charge in the transition state. nih.gov Conversely, a negative ρ value (-1.50) for substituents on the attacking nucleophile (benzamidine) shows that electron-donating groups on the nucleophile enhance its reactivity. nih.gov These principles are directly applicable to the functionalization of 1,3,5-triazines.

The table below presents kinetic data from a study on a related triazine system, illustrating the impact of substitution on reaction rates.

| Entry | Triazine Reactant | Rate Constant (k) in M⁻¹s⁻¹ |

|---|---|---|

| 1 | Methyl 1,2,3-triazine-5-carboxylate | 1.5 ± 0.05 |

| 2 | Methyl 4-methyl-1,2,3-triazine-5-carboxylate | 0.25 ± 0.004 |

| 3 | Methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate | 0.0036 ± 0.0001 |

Data sourced from a study on the reaction of substituted 1,2,3-triazines with benzamidine (B55565) at 298 K, demonstrating the decrease in reactivity with electron-donating methyl groups. nih.gov

Thermodynamic data for the parent 1,3,5-triazine molecule have been established, providing a baseline for computational studies on the energies of its derivatives and reaction intermediates. nist.govnist.gov

Specific Reaction Conditions for Selective Mono-, Di-, and Tri-substitution

The selective synthesis of mono-, di-, and tri-substituted 1,3,5-triazines from cyanuric chloride is achieved by precise temperature control. researchgate.netrsc.org An empirical rule, widely applied in practice, dictates the temperature ranges for each substitution step. researchgate.netarkat-usa.org

Mono-substitution : The first chlorine atom is typically replaced at temperatures between -20°C and 5°C. arkat-usa.orgrsc.orgnih.gov This step is highly exothermic and rapid.

Di-substitution : The second chlorine atom is substituted by raising the temperature to the range of room temperature to 40°C. google.comresearchgate.net

Tri-substitution : The final chlorine atom, being the least reactive, requires elevated temperatures, often above 60°C and sometimes requiring reflux conditions. researchgate.netresearchgate.net

The synthesis of asymmetrically substituted triazines is accomplished by introducing different nucleophiles in a stepwise manner, adhering to these temperature gradients. The reaction is typically carried out in a solvent such as acetone (B3395972), tetrahydrofuran (B95107) (THF), or dichloromethane (B109758), in the presence of a base (e.g., potassium carbonate, sodium hydroxide (B78521), or diisopropylethylamine) to neutralize the hydrochloric acid generated during the reaction. nih.govgoogle.comresearchgate.net

| Substitution Level | Typical Temperature Range | Common Solvents | Common Bases |

|---|---|---|---|

| First (Mono) | 0 °C to 5 °C | Acetone, THF | K₂CO₃, NaHCO₃ |

| Second (Di) | 25 °C to 40 °C | Acetone, Toluene | NaOH, DIPEA |

| Third (Tri) | > 60 °C (Heating/Reflux) | Toluene, DMF | NaOH, K₂CO₃ |

This table summarizes the general conditions for the stepwise nucleophilic substitution of cyanuric chloride. researchgate.netarkat-usa.orgrsc.orgnih.govgoogle.com

Proposed Mechanisms for Oxidative C-C Bond Cleavage Reactions Leading to Triazinyl-Amides

A novel pathway to synthesize N- nih.govnih.govresearchgate.nettriazinyl-amides involves the reaction of 2-amino nih.govnih.govresearchgate.nettriazines with ketones through an oxidative C-C bond cleavage process. nih.govnih.gov This transformation provides a direct route to amide derivatives under relatively mild conditions.

A proposed mechanism for this reaction, catalyzed by a copper salt in the presence of an oxidant like molecular oxygen, is as follows:

The ketone is first oxidized in the presence of the copper catalyst and an oxidant (e.g., I₂ and O₂) to generate a superoxide (B77818) intermediate. nih.gov

The nucleophilic 2-amino group of the triazine then attacks this activated intermediate to form a new intermediate species (E). nih.gov

Subsequently, a rearrangement of intermediate E occurs, which facilitates the cleavage of the C-C bond adjacent to the carbonyl group. nih.gov

This cleavage results in the formation of the final N- nih.govnih.govresearchgate.nettriazinyl-amide product and an aldehyde byproduct. nih.gov

This method represents an alternative to traditional amidation, which often requires harsh conditions, and expands the synthetic utility of amino-triazines. nih.gov

Based on a comprehensive search for scientific literature and spectroscopic data, it is not possible to generate the requested article on "4-Chloro-N-ethyl-1,3,5-triazin-2-amine." The necessary experimental data for a detailed analysis—including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for this specific compound is not available in the public domain through the conducted searches.

Advanced Spectroscopic and Analytical Characterization of 4 Chloro N Ethyl 1,3,5 Triazin 2 Amine and Its Derivatives

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective analytical tool for the qualitative analysis of 4-Chloro-N-ethyl-1,3,5-triazin-2-amine and related triazine derivatives. libretexts.org Its primary applications in this context include monitoring the progress of synthesis reactions and assessing the purity of isolated products. libretexts.orgnih.gov

The principle of TLC involves the separation of compounds based on their differential partitioning between a stationary phase (typically silica (B1680970) gel on a plate) and a liquid mobile phase. libretexts.org The separation is quantified by the Retention Factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org The Rf value is characteristic for a given compound, solvent system, and stationary phase, aiding in its identification. libretexts.orgepa.gov

Studies on the mobility of atrazine (B1667683) and its degradation products, which are structurally similar to this compound, have reported Rf values ranging from 0.34 to 0.74 in various soil types using TLC methods, indicating intermediate to high mobility. epa.gov Quantitative analysis using TLC is also possible through densitometry, which measures the intensity of the spots, although it is generally less precise than other chromatographic techniques. researchgate.netresearchgate.net

Table 1: Example TLC Systems for Triazine Analysis

| Analyte Type | Stationary Phase | Mobile Phase (Solvent System) | Visualization Method | Reference |

|---|---|---|---|---|

| Triazine synthesis intermediates | Silica Gel | Chloroform (B151607):Methanol (B129727) (9:1, v/v) | UPLC-MS analysis of spots | nih.gov |

| Atrazine and metabolites | Silica Gel | Petroleum ether:Cyclohexane (1:1, v/v) | Iodine/Starch reagent or Chloroplast assay | researchgate.net |

| Atrazine in soil extracts | Silica Gel | Not specified | UV light | cwejournal.org |

Advanced Chromatographic Techniques for Separation and Quantification

For sensitive and accurate quantification, more advanced chromatographic techniques are required. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most widely used methods for the analysis of triazine herbicides and their derivatives in various samples. nih.govtandfonline.com

Ultra-Performance Liquid Chromatography (UPLC), coupled with tandem mass spectrometry (MS/MS), is a powerful and increasingly popular technique for the determination of triazine residues at very low levels. researchgate.net This method offers high resolution, sensitivity, and selectivity, allowing for the rapid quantitative analysis and simultaneous identification of target compounds in a single run. researchgate.net

The separation in UPLC is typically performed on a reversed-phase column, such as a C18 column. researchgate.net A gradient elution using a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., methanol or acetonitrile) is commonly employed. thermofisher.comaxcendcorp.com

Following chromatographic separation, the analytes are ionized, typically using Electrospray Ionization (ESI) in positive mode, and detected by a tandem mass spectrometer. researchgate.netaxcendcorp.com The MS/MS system operates in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for each analyte are monitored. This provides a high degree of specificity and sensitivity, minimizing matrix interferences. axcendcorp.com The method has been successfully applied to detect triazines and their degradates in drinking water at sub-parts-per-trillion (pg/mL) levels. thermofisher.comthermofisher.com

Table 2: Typical UPLC-MS/MS Parameters for Triazine Analysis

| Parameter | Description | Reference |

|---|---|---|

| Chromatography System | UPLC or HPLC | researchgate.netthermofisher.com |

| Column | Reversed-phase C18 | researchgate.netaxcendcorp.com |

| Mobile Phase | Gradient of water/acetonitrile or water/methanol, often with additives like formic acid. | researchgate.netthermofisher.com |

| Ionization Source | Electrospray Ionization (ESI), positive mode | researchgate.netaxcendcorp.com |

| Mass Analyzer | Tandem Quadrupole (MS/MS) | researchgate.netthermofisher.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) | axcendcorp.com |

| Limit of Quantification (LOQ) | Can reach as low as 0.005 µg/L in water samples. | researchgate.net |

Gas Chromatography (GC) is another robust technique extensively used for the analysis of triazine herbicides. nih.govtandfonline.com It is particularly suitable for volatile and thermally stable compounds. The separation is achieved on a capillary column, often with a low-polarity stationary phase like a 5% diphenyl/95% dimethyl polysiloxane. thermofisher.com

Several types of detectors can be coupled with GC for triazine analysis:

Nitrogen-Phosphorus Detector (NPD): This detector is highly sensitive and selective for nitrogen-containing compounds, making it well-suited for triazines. nemi.gov

Mass Spectrometry (MS): GC-MS provides high selectivity and allows for definitive compound identification based on mass spectra. It is widely employed for analyzing triazines and their degradation products in environmental samples. researchgate.netnih.gov The system can be operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity for trace-level analysis. researchgate.net

Flame Ionization Detector (FID): While less sensitive than NPD or MS, FID can also be used for triazine analysis. researchgate.net

EPA Method 619, for instance, utilizes GC-MS for the determination of triazine pesticides in wastewater. thermofisher.com The method involves a splitless injection onto a capillary column with a specified oven temperature program to ensure the separation of various triazine compounds. thermofisher.com

Due to the low concentration of triazine derivatives in environmental samples and the complexity of the sample matrices, a sample preparation step is usually necessary before chromatographic analysis. oup.comnih.gov Solid Phase Extraction (SPE) is the most commonly used technique for the extraction, pre-concentration, and cleanup of triazines from aqueous samples like surface water, groundwater, and drinking water. nih.govnih.gov

The SPE process involves passing the water sample through a cartridge containing a solid sorbent material that retains the analytes of interest. Common sorbents for triazine extraction include:

Reversed-phase materials: C18-bonded silica is widely used and provides good recoveries for a range of triazine compounds. researchgate.netnih.gov

Polymeric sorbents: Materials like Oasis HLB are also effective for extracting various triazine herbicides from water samples. nih.gov

Carbon-based adsorbents: Envi-Carb has been shown to yield quantitative recoveries for triazine herbicides and their metabolites. researchgate.net

Computational Approaches in 1,3,5 Triazine Research

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the three-dimensional structure and electronic properties of molecules like 4-Chloro-N-ethyl-1,3,5-triazin-2-amine. Methods such as Density Functional Theory (DFT) are employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles.

These calculations reveal that the 1,3,5-triazine (B166579) core is a planar, aromatic ring. ontosight.ai The substituents—a chlorine atom, an amino group, and an N-ethylamino group—are positioned on this ring. The precise geometry, including the orientation of the ethyl group, can be determined by finding the lowest energy conformation.

Table 1: Representative Geometric and Electronic Parameters from Quantum Chemical Calculations

| Parameter | Description | Typical Calculated Value/Observation |

|---|---|---|

| Dihedral Angle | The angle between the plane of a substituent (e.g., a phenyl ring in related compounds) and the triazine ring. | In a related structure, the dihedral angle between a phenyl and triazine ring was found to be 69.34°. nih.gov |

| Bond Lengths | The distance between the nuclei of two bonded atoms (e.g., C-Cl, C-N). | Varies based on the specific bond within the triazine ring and with substituents. |

| Charge Distribution | The distribution of partial charges on each atom in the molecule. | Calculations help identify the most electrophilic and nucleophilic sites. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | This value is an indicator of the molecule's chemical reactivity and kinetic stability. |

Molecular Modeling and Docking Studies for Structure-Reactivity Relationships

Molecular modeling and docking are essential computational techniques for investigating how 1,3,5-triazine derivatives interact with biological targets, such as enzymes or receptors. This is particularly relevant in drug discovery and agrochemical research. ontosight.ai For this compound, these studies can predict its potential biological activity by simulating its binding to a specific protein.

The process involves creating a 3D model of the triazine derivative and docking it into the active site of a target protein. Docking algorithms then calculate the most likely binding poses and estimate the binding affinity, often expressed as a docking score. A lower docking score typically indicates a more stable protein-ligand complex.

For example, various 1,3,5-triazine derivatives have been studied as inhibitors of enzymes like phosphatidylinositol 3-kinases (PI3K) and cyclooxygenases (COX). derpharmachemica.comnih.gov Docking studies on these compounds have successfully correlated their binding modes and affinities with their observed inhibitory activities. derpharmachemica.comnih.gov These computational results provide a strong basis for designing more potent and selective molecules. nih.gov

Table 2: Example of Molecular Docking Results for 1,3,5-Triazine Derivatives

| Compound Class | Target Protein | Key Interactions Observed | Outcome |

|---|---|---|---|

| 1,3,5-Triazine Analogues | PI3Kγ | Hydrogen bonds, hydrophobic interactions with active site residues. | Correlation between docking scores and in vitro anticancer activity. derpharmachemica.com |

Conformational Analysis and Energy Landscapes of Triazine Compounds

Conformational analysis is used to identify the stable three-dimensional arrangements (conformers) of a molecule and to determine their relative energies. For a flexible molecule like this compound, which has a rotatable ethyl group, this analysis is crucial.

By systematically rotating the single bonds in the N-ethyl group, an energy landscape can be generated. This landscape maps the potential energy of the molecule as a function of its geometry. The low-energy regions on this map correspond to the most stable conformers. Quantum chemical methods are used to calculate the energy of each conformation. In the crystal structure of a related chiral secondary amine, intermolecular hydrogen bonding was observed to play a significant role in stabilizing the conformation. mdpi.com Similarly, in another triazine derivative, the morpholine (B109124) ring was found to adopt a stable chair conformation. nih.govresearchgate.net

Understanding the preferred conformation is vital because the shape of a molecule often dictates its biological activity and its interactions with other molecules.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can accurately predict various spectroscopic parameters, including NMR chemical shifts (¹H and ¹³C). These predictions are valuable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra.

The process typically involves optimizing the molecule's geometry using quantum chemical methods, followed by the calculation of magnetic shielding tensors. The theoretical chemical shifts are then obtained by referencing these values to a standard, such as tetramethylsilane (B1202638) (TMS). Data-driven methods, which use databases of known chemical shifts, have also become popular and can be faster than ab initio quantum calculations. nih.gov

For many organic molecules, including heterocyclic systems like triazines, a good agreement is often found between the computationally predicted and experimentally measured NMR spectra. researchgate.net This predictive power aids in the unambiguous assignment of chemical structures. nih.gov

Table 3: Comparison of Experimental and Predicted Spectroscopic Data

| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| ¹H | Calculated values for protons on the ethyl group and amine. | In related triazine Schiff base derivatives, ¹H-NMR signals for N-H protons appear around δ 10.66-10.99 ppm, while alkyl protons appear at higher fields. nih.gov |

Theoretical Investigations of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions involving 1,3,5-triazines. By modeling the reaction pathway, researchers can identify intermediates, transition states, and calculate the activation energies associated with each step.

For instance, theoretical studies can elucidate the mechanism of nucleophilic substitution on the triazine ring, a common reaction for chloro-substituted triazines. researchgate.net Calculations can determine the energies of the starting materials, the transition state (the highest energy point along the reaction coordinate), and the products. This allows for a detailed understanding of the reaction's feasibility and kinetics.

In studies of related compounds, plausible reaction mechanisms have been proposed based on computational results and then verified through control experiments. nih.gov This synergy between theoretical investigation and experimental work is crucial for developing new synthetic methodologies and for understanding the reactivity of compounds like this compound. For example, the reaction of 2-amino derpharmachemica.comnih.govguidechem.comtriazines with ketones has been mechanistically investigated, identifying key intermediates in the formation of N-( derpharmachemica.comnih.govguidechem.comtriazine-2-yl) α-ketoamides. nih.gov

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

Structural Analysis and Supramolecular Interactions of 1,3,5 Triazine Compounds

X-ray Crystallography for Solid-State Structure Determination

The solid-state structure of 1,3,5-triazine (B166579) derivatives is dictated by a delicate balance of intermolecular forces, leading to diverse crystalline forms and packing arrangements. The planarity of the triazine ring, coupled with the nature and orientation of its substituents, significantly influences how the molecules pack in the crystal lattice. For instance, the crystal structure of 2,4,6-triaryloxy-1,3,5-triazines reveals quasi-trigonal or trigonal networks that are two-dimensionally noncentrosymmetric. acs.org

The packing of these molecules is often stabilized by a variety of weak intermolecular interactions, including herringbone, π–π stacking, C–H···O, and C–H···N hydrogen bonds. acs.org In the case of 2,4,6-tris(2-pyrimidyl)-1,3,5-triazine (TPymT), two different synthetic routes can lead to either a single polymorph or a mixture of two polymorphs, highlighting the sensitivity of the crystallization process to the synthetic methodology. rsc.org The crystal structure of one of its polymorphs, α-TPymT, consists of alternating flat layers. rsc.org

Interactive Data Table: Crystallographic Data for a Related Triazine Compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 6.187(2) |

| b (Å) | 13.252(5) |

| c (Å) | 8.802(4) |

| Z | 4 |

| Data for 4,6-bis(nitroimino)-1,3,5-triazinan-2-one, a related triazine derivative. researchgate.net |

For example, in 2,4-diamino-6-substituted-1,3,5-triazines, the molecules are often connected through double N–H···N hydrogen bonds, forming ribbon-like structures that can further assemble into 3D networks. chim.it The presence of intramolecular hydrogen bonds, as seen in some 2,4,6-tri(o-hydroxyaryl)-1,3,5-triazines, can enforce planarity within the molecule, which in turn influences intermolecular π-stacking interactions. researchgate.net

Conformational Polymorphism and Isomerism in Triazine Derivatives

Conformational polymorphism arises when a molecule can adopt different conformations, which then pack into distinct crystal structures. nih.gov This phenomenon is particularly relevant for 1,3,5-triazine derivatives bearing flexible substituents. The rotation around the bonds connecting the substituents to the triazine core can lead to different conformers with varying energies. mdpi.com

For instance, some OLED-relevant 1,3,5-triazine derivatives exist in solution as a mixture of a symmetric "propeller" conformer and an asymmetric conformer, where one of the aromatic arms is rotated. mdpi.com The energy barrier for this rotation can be determined by variable-temperature NMR studies. mdpi.com In the solid state, it is plausible that these different conformers could crystallize as distinct polymorphs.

Isomerism in triazines is categorized based on the positions of the nitrogen atoms in the ring, resulting in 1,2,3-, 1,2,4-, and 1,3,5-triazine isomers. eurekaselect.comnih.govsemanticscholar.orgresearchgate.netbenthamdirect.com The symmetrical 1,3,5-triazine is often the most studied isomer due to its wide range of applications. researchgate.net

Intermolecular Interactions and Crystal Engineering Principles

The design of crystalline materials with desired properties, a field known as crystal engineering, heavily relies on the understanding and control of intermolecular interactions. acs.org For 1,3,5-triazine derivatives, a variety of non-covalent interactions contribute to the stability of their crystal structures.

In addition to hydrogen bonding, π–π stacking interactions between the electron-deficient triazine rings and electron-rich aromatic substituents are common. acs.org Halogen bonding and other weaker interactions can also play a significant role in directing the supramolecular architecture. The principles of crystal engineering have been successfully applied to design 1,3,5-triazine-based structures with potential applications as nonlinear optical (NLO) materials. acs.org By carefully selecting substituents, it is possible to encourage the formation of noncentrosymmetric crystal structures, a prerequisite for second-harmonic generation. acs.org

The interplay of these various intermolecular forces ultimately determines the final crystal packing and, consequently, the macroscopic properties of the material. A thorough understanding of these interactions is therefore essential for the rational design of new 1,3,5-triazine-based functional materials.

Chemical Transformations and Derivatization of 4 Chloro N Ethyl 1,3,5 Triazin 2 Amine Scaffolds

Nucleophilic Displacement Reactions at the Chlorine Atom

The chlorine atom on the triazine ring of 4-Chloro-N-ethyl-1,3,5-triazin-2-amine is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of s-triazine chemistry, allowing for the facile introduction of a wide array of functional groups. The electron-withdrawing nature of the triazine ring activates the carbon-chlorine bond towards nucleophilic attack. The substitution of the chlorine atom is a sequential process, and the reactivity of the remaining chlorine atoms in dichlorotriazines or trichlorotriazines decreases as more electron-donating groups are introduced onto the ring. nih.gov

The reaction conditions for nucleophilic displacement can be modulated to achieve selective substitution. Generally, the first substitution on a trichlorotriazine (B8581814) (cyanuric chloride) can occur at low temperatures (e.g., 0 °C), the second at room temperature, and the third at elevated temperatures. nih.gov This principle of differential reactivity allows for controlled synthesis of unsymmetrically substituted triazines.

A variety of nucleophiles, including amines, alcohols, and thiols, can be employed to displace the chlorine atom, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. The choice of solvent and base is crucial for the success of these reactions. For instance, the synthesis of atrazine (B1667683), a related chlorotriazine, involves the sequential reaction of cyanuric chloride with ethylamine (B1201723) and isopropylamine (B41738) in the presence of a base like sodium hydroxide (B78521) to scavenge the liberated HCl. core.ac.ukcore.ac.uk

| Nucleophile Type | Example Nucleophile | Reaction Conditions | Product Type |

|---|---|---|---|

| Amines | Ammonia (B1221849), Primary/Secondary Amines | Room temperature or heating, often with a base (e.g., DIPEA, K2CO3) in a solvent like THF or acetone (B3395972). nih.govmdpi.com | Amino-substituted triazines |

| Alcohols | Alkoxides | Often requires stronger conditions or the use of the corresponding alkoxide. | Alkoxy-substituted triazines |

| Thiols | Thiolates | Generally proceeds under basic conditions to form the more nucleophilic thiolate. | Thioether-substituted triazines |

Introduction of Diverse Functionalities via Amine Reactivity

The exocyclic N-ethyl-amino group of this compound provides another handle for chemical modification. As a secondary amine, it retains nucleophilic character and can participate in various reactions to introduce diverse functionalities.

Acylation: The amine group can react with acylating agents such as acid chlorides or anhydrides to form amides. This reaction introduces a carbonyl functionality, which can serve as a precursor for further transformations or modulate the electronic properties and biological activity of the molecule. For instance, 2-amino rsc.orgnih.govchim.ittriazines can react with ketones through an oxidative C-C bond cleavage to selectively synthesize N-( rsc.orgnih.govchim.ittriazine-2-yl) amides. mdpi.com

Alkylation: While direct alkylation of amines with alkyl halides can be challenging due to the potential for over-alkylation, it remains a viable method for introducing new alkyl groups. masterorganicchemistry.com The reactivity of the product amine is often higher than the starting amine, which can lead to a mixture of products. However, under controlled conditions, selective N-alkylation can be achieved. For example, the reaction of a tetrazolo[1,5-a] rsc.orgnih.govchim.ittriazin-7-one salt with allyl bromide resulted in N-alkylation products. researchgate.net Reductive amination offers a more controlled alternative for the synthesis of more substituted amines. masterorganicchemistry.com

Oxidation and Reduction Studies on the Triazine Ring System

The 1,3,5-triazine (B166579) ring, while aromatic, can undergo oxidation and reduction reactions under specific conditions, leading to significant structural modifications.

Oxidation: The triazine ring is generally resistant to oxidation due to its electron-deficient nature. However, powerful oxidizing agents can induce transformation. One-electron oxidation of 1,3,5-triazines has been observed using excited uranyl ions or sulfate (B86663) radical anions, suggesting high standard reduction potentials for the triazine radical cations. rsc.org In environmental and biological contexts, oxidation of s-triazines often involves the side chains. For example, the degradation of atrazine by sulfate and hydroxyl radicals proceeds primarily through dealkylation, with deethylation being the dominant pathway. acs.org Enzymatic systems, such as cytochrome P450, can also catalyze the N-deethylation of chlorotriazines. nih.gov Furthermore, N-oxidation of the exocyclic amino groups can occur, potentially leading to the formation of reactive metabolites. nih.gov The synthesis of 1,3,5-triazine derivatives through the copper-catalyzed aerobic oxidative coupling of alcohols and amidine hydrochlorides has also been reported. rsc.org

Reduction: The electrochemical reduction of chlorotriazines has been a subject of study. For atrazine, a two-electron dechlorination is a likely reduction pathway. researchgate.net However, evidence also suggests that the triazine ring itself can be reduced. researchgate.net The redox reactions of atrazine likely involve a preceding protonation of the heterocyclic ring at a nitrogen atom, followed by a two-electron reduction. mdpi.com The reduction of the triazine ring can lead to a loss of aromaticity and potentially ring opening, offering pathways to novel heterocyclic systems. researchgate.net The reduction potentials of 1,3,5-triazines are influenced by the substituents on the ring, with more electron-rich donors leading to lower oxidation potentials. chim.it

| Reaction Type | Reagent/Condition | Observed Transformation |

|---|---|---|

| Oxidation | Sulfate/Hydroxyl Radicals | Dealkylation of N-alkyl groups. acs.org |

| Oxidation | Cytochrome P450 Enzymes | N-deethylation. nih.gov |

| Reduction | Electrochemical Methods | Dechlorination and/or reduction of the triazine ring. researchgate.netmdpi.com |

Controlled Hydrolysis Reactions of Chlorotriazine Derivatives

The chlorine atom of this compound can be replaced by a hydroxyl group through hydrolysis. This reaction can be controlled by adjusting the pH and temperature.

Base-Catalyzed Hydrolysis: In alkaline media, chlorotriazines can be hydrolyzed to their corresponding hydroxytriazine derivatives. acs.org This reaction proceeds via a nucleophilic substitution mechanism where the hydroxide ion acts as the nucleophile. A study has shown that atrazine can be efficiently transformed into hydroxyatrazine using an alkali-H2O2 treatment under alkaline conditions. acs.org This method provides an effective dechlorination strategy.

Acid-Catalyzed Hydrolysis: Hydrolysis can also occur under acidic conditions. nih.gov The mechanism in acidic media can be more complex and may involve protonation of the triazine ring, which enhances its susceptibility to nucleophilic attack by water.

The controlled hydrolysis of the chloro-substituent is a key transformation as it significantly alters the solubility and biological properties of the triazine derivative. The resulting hydroxytriazines are often metabolites of chlorotriazine herbicides and exhibit different environmental fates.

Environmental Transformation Pathways of Triazine Derivatives

Abiotic Degradation Mechanisms in Environmental Matrices

The environmental persistence of triazine derivatives like 4-Chloro-N-ethyl-1,3,5-triazin-2-amine is significantly influenced by abiotic degradation processes. These non-biological transformations occur in environmental matrices such as soil and water. One of the primary abiotic degradation pathways for chlorotriazines is hydrolysis, where the chlorine atom on the triazine ring is substituted by a hydroxyl group. usda.govepa.gov This process leads to the formation of hydroxylated metabolites, such as hydroxyatrazine from atrazine (B1667683). usda.govresearchgate.net The rate of hydrolysis is influenced by factors like pH and the presence of catalysts.

Biotic Degradation Pathways: Metabolism and Metabolite Identification

Microbial degradation is a principal process governing the fate and persistence of triazine herbicides in the environment. mdpi.com Various soil microorganisms have demonstrated the ability to utilize triazine compounds as a source of carbon and nitrogen, breaking them down into less complex substances. oup.comjst.go.jpnih.gov The primary biotic transformation pathway for compounds like atrazine, from which this compound (deisopropylatrazine) is derived, is N-dealkylation. researchgate.netnih.govnih.gov This process involves the removal of the ethyl or isopropyl side chains from the parent molecule. researchgate.netnih.gov

Identification of Dealkylated Metabolites (e.g., Desethylatrazine)

N-dealkylation is a key microbially mediated process in the degradation of s-triazine herbicides. researchgate.net This enzymatic removal of alkyl groups results in the formation of several common metabolites. For atrazine, the parent compound of many derivatives, this process leads to the formation of desethylatrazine (DEA) and deisopropylatrazine (B29266) (DIA), which is chemically known as this compound. epa.govresearchgate.net

These dealkylated metabolites are frequently detected in soil and water samples, often more commonly than the parent herbicide itself. usgs.govmdpi.com Further degradation can occur, leading to the formation of didealkylatrazine (DACT), where both alkyl groups have been removed. epa.govnih.gov The identification of these metabolites is crucial for understanding the complete environmental fate of the parent herbicides. acs.org Some microorganisms exhibit preferential N-dealkylation, forming one mono-dealkylated metabolite over the other. nih.gov

Table 1: Key Dealkylated Metabolites of Atrazine

| Metabolite Name | Chemical Name | Parent Compound |

|---|---|---|

| Desethylatrazine (DEA) | 6-chloro-N-isopropyl-1,3,5-triazine-2,4-diamine | Atrazine |

| Deisopropylatrazine (DIA) | This compound | Atrazine |

Enzymatic Transformations of Triazine Compounds

The biotransformation of triazine compounds is mediated by specific enzymes in both microorganisms and mammals. In soil, microbial enzymes are responsible for the dechlorination and subsequent degradation of the triazine ring, allowing the microbes to use the compound as a source of nutrients. nih.gov Genes such as atzA, atzB, and atzC have been identified in bacteria, which encode enzymes that sequentially catalyze the hydrolysis of atrazine to hydroxyatrazine, followed by dealkylation.

In mammalian systems, the metabolism of triazines is primarily carried out by microsomal cytochrome P450 (CYP) enzymes. nih.govnih.gov These enzymes catalyze the N-dealkylation of the side chains. nih.govnih.gov Studies with human liver microsomes have indicated that CYP1A2 is a primary isozyme involved in this process. nih.gov Another major metabolic pathway in mammals is glutathione (B108866) conjugation, which also contributes to the dechlorination of the triazine ring, followed by conversion to mercapturic acid derivatives. nih.govnih.gov While various species produce the same types of metabolites, the ratios can differ significantly. nih.gov

Analytical Methodologies for Detecting Triazine Degradation Products in Environmental Samples

Due to the widespread use of triazine herbicides and the potential for water contamination, robust analytical methods are essential for monitoring the parent compounds and their degradation products in environmental samples like water and soil. nih.govoup.com The low concentration levels often require a preconcentration step prior to analysis. oup.com

Various chromatographic techniques are widely employed for the analysis of triazine residues. nih.gov High-performance liquid chromatography (HPLC), often coupled with diode-array detection (DAD), is a common method. oup.comoup.comacs.org Gas chromatography (GC) with a nitrogen-phosphorus detector (NPD) or coupled with mass spectrometry (GC/MS) is also frequently used for its sensitivity and selectivity. nih.govusgs.govepa.gov More recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a preferred technique due to its high sensitivity and specificity, allowing for direct analysis of water samples with minimal preparation. nih.govthermofisher.com

Sample extraction and preparation are critical steps to isolate and concentrate the analytes from complex matrices. Solid-phase extraction (SPE) is a widely used technique, with sorbents like C18 or graphitized carbon black (GCB) being effective for extracting triazines and their more polar metabolites from water. nih.govacs.orgusgs.gov Other modern microextraction techniques include dispersive liquid-liquid microextraction (DLLME), which offers rapid and efficient extraction with minimal solvent use. oup.comresearchgate.net For some polar metabolites like hydroxyatrazine, chemical derivatization may be necessary to make them suitable for GC analysis. usgs.gov

Table 2: Common Analytical Techniques for Triazine Degradation Products

| Analytical Technique | Common Detector(s) | Sample Preparation Method(s) | Typical Analytes |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Diode-Array Detection (DAD) | Solid-Phase Extraction (SPE), Dispersive Liquid-Liquid Microextraction (DLLME) | Atrazine, Simazine, Propazine, Desethylatrazine, Deisopropylatrazine, Hydroxyatrazine |

| Gas Chromatography (GC) | Nitrogen-Phosphorus Detector (NPD), Mass Spectrometry (MS) | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), Derivatization | Atrazine, Desethylatrazine, Deisopropylatrazine, Didealkylatrazine |

Emerging Methodologies and Future Research Directions in 1,3,5 Triazine Chemistry

Green Chemistry Approaches in Triazine Synthesis

In response to growing environmental concerns, green chemistry has become a central theme in the synthesis of 1,3,5-triazine (B166579) derivatives. researchgate.net The goal is to develop protocols that are not only efficient and economical but also safe and environmentally benign. researchgate.netnih.gov Traditional methods for synthesizing the 1,3,5-triazine core, often starting from cyanuric chloride, can be energy-intensive and time-consuming, particularly in the final substitution step which may require classical heating. nih.gov Green approaches seek to overcome these limitations by utilizing alternative energy sources and minimizing waste.

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods for the preparation of 1,3,5-triazines. researchgate.netmonash.edu This technique accelerates reactions, leading to dramatically reduced reaction times, often from hours to mere minutes, and results in energy savings. researchgate.netmonash.edu Microwave-assisted organic synthesis (MAOS) enables rapid, reproducible, and scalable chemistry development. nih.gov

Research has demonstrated that both symmetrical and unsymmetrical 1,3,5-triazines can be obtained in good to excellent yields under microwave irradiation, frequently in solvent-free conditions. researchgate.netchim.it For instance, the reaction of dicyandiamide (B1669379) with various nitriles under microwave irradiation provides a green route to 2,4-diamino-1,3,5-triazines, notable for its short reaction time and reduced solvent use during synthesis and purification. rsc.org In one study, a microwave-assisted method using dimethylformamide (DMF) as a solvent and tetrabutylammonium (B224687) bromide (TBAB) as a phase-transfer catalyst (PTC) achieved yields of up to 88% in just 150 seconds. mdpi.comnih.gov The use of microwave irradiation can also facilitate easier work-up procedures. nih.gov

| Triazine Derivative Type | Reaction Conditions | Reaction Time | Yield | Key Advantages | Reference |

|---|---|---|---|---|---|

| 2,4-Diamino-1,3,5-triazines | Dicyandiamide and nitriles, Microwave irradiation | 10-15 minutes | 71-96% | Solvent-free, short reaction time, energy saving. | researchgate.net |

| Morpholine-functionalized 1,3,5-triazines | DMF solvent, Na2CO3 base, TBAB catalyst, 50W microwave | 2.5 minutes | Up to 88% | Rapid synthesis, high efficiency with PTC. | mdpi.comnih.gov |

| bis-Arm s-Triazine Oxy-Schiff Bases | Microwave irradiation, reduced solvent | 4 minutes | 90-92% | Reduced reaction time and solvent use, high purity. | mdpi.com |

| Trisubstituted 1,3,5-triazines | From metformin (B114582) using benzotriazole (B28993) chemistry, Microwave irradiation | Short | Excellent | Metal-free, cost-effective, eco-friendly. | mdpi.com |

Ultrasound irradiation, or sonochemistry, provides another effective green alternative for synthesizing 1,3,5-triazine derivatives. researchgate.netjmaterenvironsci.com This method uses the energy of acoustic cavitation to enhance reaction rates and yields, often under milder conditions than traditional protocols. jmaterenvironsci.com A significant advantage of sonochemistry is its ability to use water as a solvent, which is inexpensive, safe, and environmentally friendly. researchgate.netnih.gov

Studies have shown that sonochemical methods can produce triazine derivatives in as little as five minutes with yields exceeding 75%. researchgate.netnih.gov This approach is not only faster but has been demonstrated to be more versatile than microwave-assisted methods in some cases. researchgate.net An analysis using the DOZNTM 2.0 tool, which evaluates processes based on the 12 principles of green chemistry, found a developed sonochemical protocol to be 13 times "greener" than the classical heating method. researchgate.netnih.gov For example, the synthesis of 4,6-disubstituted-1,3,5-triazine hydrazone derivatives via ultrasonic irradiation at 40°C for 30–60 minutes significantly improved reaction rates and yields (up to 96%) compared to the conventional reflux method which required 4–5 hours. mdpi.com

| Triazine Derivative Type | Reaction Conditions | Reaction Time | Yield | Key Advantages | Reference |

|---|---|---|---|---|---|

| General 1,3,5-triazine derivatives | Water solvent, Na2CO3 base, TBAB catalyst, 70% amplitude ultrasound probe | 5 minutes | >75% | Extremely fast, uses water as solvent, high purity, versatile. | researchgate.netnih.govnih.gov |

| 1,3,5-Triaryl-1,3,5-hexahydrotriazines | Aryl amines and formaldehyde (B43269) in water/ethanol (B145695), Ultrasound irradiation | Not specified | Greater than conventional methods | Clean, quick, efficient methodology. | jmaterenvironsci.com |

| 4,6-Disubstituted-1,3,5-triazine hydrazones | Ethanol solvent, acetic acid catalyst, 40°C ultrasound | 30-60 minutes | Up to 96% | Significant rate and yield improvement over reflux. | mdpi.com |

| Triazine based Pyrazoline Derivatives | Ethanol solvent, Amberlyst-15 catalyst, ambient temperature ultrasound | 30-35 minutes | 81-89% | Mild conditions, reusable catalyst, fast reaction. | aip.org |

Solvent-free synthesis represents a significant advancement in green chemistry, aiming to eliminate the use of volatile and often hazardous organic solvents. nih.gov Mechanochemical methods, which involve grinding or milling solid reactants together, can induce chemical reactions without the need for a solvent medium. nih.gov This approach is clean, economical, and safe. chim.it

Development of Novel Analytical Techniques for Triazine Compound Detection

The widespread use of triazine compounds, particularly as herbicides, necessitates the development of sensitive and accurate analytical methods for their detection in environmental samples like water. nih.govoup.com Standard techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) are widely used, but ongoing research focuses on improving sample preparation and detection limits. nih.govtandfonline.com

A critical step in analyzing trace levels of triazines is preconcentration from the sample matrix. oup.com While liquid-liquid extraction (LLE) has been traditionally used, solid-phase extraction (SPE) is now a common alternative. oup.com Recent innovations have focused on microextraction techniques that are faster, use less solvent, and are more environmentally friendly. nih.gov These include:

Solid-Phase Microextraction (SPME)

Dispersive Liquid-Liquid Microextraction (DLLME) nih.gov

Ultrasound-Assisted Emulsification Microextraction (USAEME) nih.govtandfonline.com

Dispersive Micro Solid Phase Extraction (DMSPE) nih.gov

These advanced extraction methods are often coupled with powerful analytical instruments. High-performance liquid chromatography with a diode-array detector (HPLC-DAD) is effective due to the strong UV absorbance of triazines. oup.com For even greater sensitivity and specificity, ultrahigh-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS) is employed. nih.gov A novel DMSPE method using a polymer cation exchange material combined with UHPLC-HRMS has achieved limits of detection (LODs) as low as 0.2 ng/L for 30 different triazines in drinking water. nih.gov Electroanalytical techniques, such as square wave voltammetry using dental amalgam electrodes, are also being explored as an environmentally friendly and cost-effective alternative to chromatography for triazine determination in natural waters. mdpi.com

| Analytical Method | Sample Matrix | Analytes | Limit of Detection (LOD) | Recovery Rate | Reference |

|---|---|---|---|---|---|

| SPE-HPLC-DAD | Water | Simazine, Atrazine (B1667683), Propazine | Not specified | Not specified | oup.com |

| DMSPE-UHPLC-HRMS | Drinking Water | 30 Triazine Herbicides | 0.2–30.0 ng/L | 70.5–112.1% | nih.gov |

| Square Wave Voltammetry (SWV) | Natural Waters | Ametryn, Atrazine, Simazine | Lower than 100 µg/L | ~100% | mdpi.com |

| MD-μSPE-MDLLME-HPLC | Water, Tea, Juice | Triazine Herbicides | 0.3 µg/L | 80.1–90.6% | nih.gov |

Advanced Structural Characterization Methods for Complex Triazine Systems

Determining the precise three-dimensional structure of complex triazine systems is crucial for understanding their properties and functions. While standard spectroscopic methods like NMR and IR are fundamental, advanced techniques are required to resolve complex structural features, such as conformational equilibria and supramolecular interactions. tdx.cat

X-ray crystallography is a definitive method for determining the solid-state structure of triazine derivatives. It provides precise information on bond lengths, angles, and the spatial arrangement of atoms, which has been used to confirm the structures of various novel triazine compounds, including mono- and bisureas and metal complexes. chim.itmdpi.com For samples that are difficult to crystallize to a suitable size for single-crystal X-ray diffraction, a combination of single-crystal three-dimensional electron diffraction and powder X-ray diffraction (PXRD) can be used to determine the structure from a powder sample. nih.gov

The characterization of amino-substituted 1,3,5-triazines is often complicated by their low solubility and the existence of multiple rotamers due to restricted rotation around the C(triazine)-N(amino) bond. tdx.catDynamic NMR spectroscopy , including variable temperature experiments, is used to study this conformational equilibrium and calculate the energy barriers for rotation. chim.itrsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.